molecular formula C13H25N3O B11808950 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B11808950
M. Wt: 239.36 g/mol
InChI Key: ZNBQYFLEHCZNDZ-KFJBMODSSA-N
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Description

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the amino group and the cyclopropylmethyl group. Common reagents used in these reactions include amines, alkyl halides, and reducing agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various substituents to the piperidine ring or the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of new diagnostic tools.

Medicine

Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action for 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-((S)-2-(((methylamino)methyl)piperidin-1-yl)propan-1-one
  • 2-Amino-1-((S)-2-(((ethylamino)methyl)piperidin-1-yl)propan-1-one
  • 2-Amino-1-((S)-2-(((benzylamino)methyl)piperidin-1-yl)propan-1-one

Uniqueness

The uniqueness of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one lies in the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This may influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-2-4-12(16)9-15-8-11-5-6-11/h10-12,15H,2-9,14H2,1H3/t10?,12-/m0/s1

InChI Key

ZNBQYFLEHCZNDZ-KFJBMODSSA-N

Isomeric SMILES

CC(C(=O)N1CCCC[C@H]1CNCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCCCC1CNCC2CC2)N

Origin of Product

United States

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